molecular formula C19H21FN2O3S B4587124 4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol

4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol

Cat. No.: B4587124
M. Wt: 376.4 g/mol
InChI Key: MMJKEYVGGSEWFB-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12569187 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecular Probes

Research by Gauci and Magri (2022) explored the design and synthesis of compounds incorporating a piperazine receptor and an aryl group, acting as fluorescent logic gates. These compounds were studied for their fluorescence properties in different solvents, demonstrating their potential as tools for probing cellular microenvironments and protein interfaces due to their reconfigurable logic between TRANSFER and AND logic based on solvent polarity (Gauci & Magri, 2022).

Anticancer Studies

Lee et al. (2013) conducted a mechanistic study on a novel piperazine compound, showcasing its ability to induce apoptosis in cancer cells through downregulation of Bcl-2 protein levels and G2/M cell cycle arrest. The compound showed potent anti-growth activity in drug-resistant cancer cells and inhibited tumor growth in xenograft models, indicating its potential as an anticancer agent (Lee et al., 2013).

Antimicrobial Activities

A study by Sathe et al. (2011) focused on the synthesis and antimicrobial evaluation of fluorinated benzothiazolo imidazole compounds. The compounds exhibited promising antimicrobial activity, highlighting the potential of fluorinated piperazine derivatives in developing new antimicrobial agents (Sathe et al., 2011).

Novel Therapeutic Applications

Research into piperazine derivatives has shown their potential in various therapeutic applications. Brito et al. (2018) discussed the central pharmacological activity of piperazine derivatives, including antipsychotic, antidepressant, and anxiolytic applications. This highlights the broad spectrum of therapeutic utility of piperazine-based compounds in addressing central nervous system disorders (Brito et al., 2018).

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4-hydroxy-3,5-dimethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-24-16-11-13(12-17(25-2)18(16)23)19(26)22-9-7-21(8-10-22)15-6-4-3-5-14(15)20/h3-6,11-12,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJKEYVGGSEWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol
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4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol
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4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol
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4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol
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4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol
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4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.